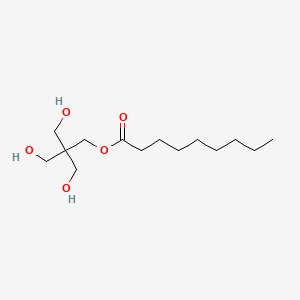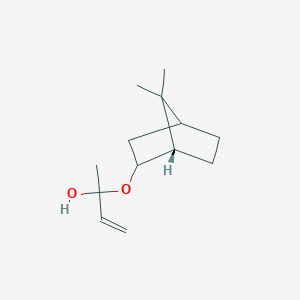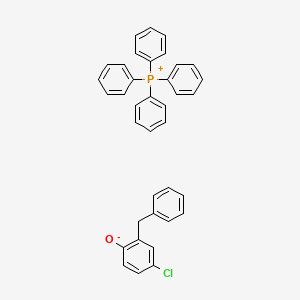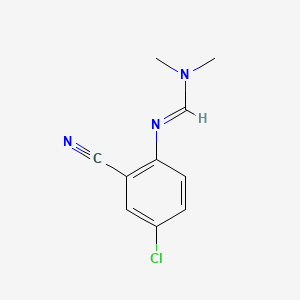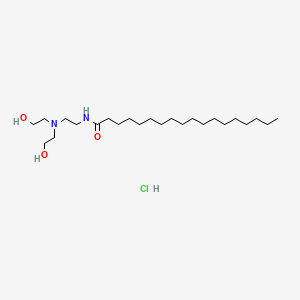
N-(2-(Bis(2-hydroxyethyl)amino)ethyl)stearamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its high boiling point of 590.1°C at 760 mmHg and a flash point of 310.7°C . It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide typically involves the reaction of stearic acid with diethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the esterification process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Solvents: Organic solvents like toluene or xylene may be used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide involves large-scale esterification processes. The process includes:
Raw Material Preparation: Stearic acid and diethanolamine are purified and prepared for the reaction.
Reaction: The reactants are mixed in a reactor vessel, and the reaction is carried out under controlled temperature and pressure conditions.
Purification: The product is purified through distillation or crystallization to remove any unreacted materials and by-products.
Quality Control: The final product is subjected to quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Produces stearic acid derivatives with additional oxygen functionalities.
Reduction: Yields amine derivatives with reduced hydroxyl groups.
Substitution: Forms halogenated stearamide derivatives.
Applications De Recherche Scientifique
N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its role in the formulation of topical creams and ointments.
Industry: Utilized in the production of lubricants, plasticizers, and anti-static agents.
Mécanisme D'action
The mechanism of action of N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide involves its interaction with lipid membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(2-hydroxyethylamino)ethyl]stearamide
- N-[2-(dimethylamino)ethyl]stearamide
- N-[2-(2-aminoethyl)amino]ethyl]stearamide
Uniqueness
N-[2-[bis(2-hydroxyethyl)amino]ethyl]stearamide is unique due to its dual hydroxyl groups, which provide enhanced solubility and reactivity compared to similar compounds. This makes it particularly effective as an emulsifying agent and in applications requiring high solubility in both aqueous and organic solvents.
Propriétés
Numéro CAS |
64265-49-2 |
|---|---|
Formule moléculaire |
C24H51ClN2O3 |
Poids moléculaire |
451.1 g/mol |
Nom IUPAC |
N-[2-[bis(2-hydroxyethyl)amino]ethyl]octadecanamide;hydrochloride |
InChI |
InChI=1S/C24H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(29)25-18-19-26(20-22-27)21-23-28;/h27-28H,2-23H2,1H3,(H,25,29);1H |
Clé InChI |
ANLDAHIIWSEIOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


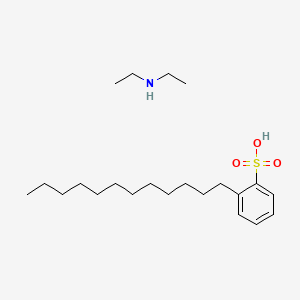
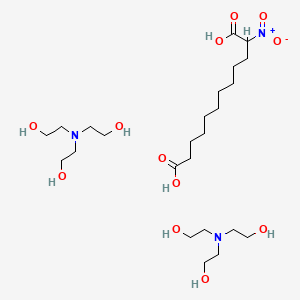






![N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12683852.png)
